1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17506217
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3 |
| Standard InChI Key | NZAAZXUQYTXBRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)OC)Cl)N)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL belongs to the phenylpropanolamine class, featuring a chiral center at the second carbon of the propanolamine chain. The aromatic ring contains a chlorine atom at the 2-position and a methoxy group at the 5-position, creating a unique electronic environment that influences reactivity and binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |
| Canonical SMILES | CC(C(C₁=C(C=CC(=C₁)OC)Cl)N)O |
| InChI Key | NZAAZXUQYTXBRU-UHFFFAOYSA-N |
The Standard InChI (1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3) confirms the stereochemistry and substituent arrangement. The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the aromatic ring creates a push-pull effect, enhancing the compound’s polarity and solubility in polar solvents like ethanol or dimethyl sulfoxide.
Synthesis and Industrial Production
Reaction Pathways
The synthesis of 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically proceeds via a three-step sequence:
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Friedel-Crafts Alkylation: Introduction of the propanolamine side chain to 2-chloro-5-methoxybenzene.
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Amination: Selective introduction of the amino group using ammonia or ammonium acetate.
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Chiral Resolution: Separation of enantiomers via chiral column chromatography or enzymatic resolution.
Key Reaction Conditions:
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Temperature: 60–80°C for alkylation; 25–40°C for amination.
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Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts; palladium catalysts for hydrogenation steps.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for alkylation; aqueous ethanol for amination.
Industrial Scalability
Industrial batches employ continuous-flow reactors to enhance yield (typically 70–85%) and reduce byproduct formation. Process analytical technology (PAT) monitors critical parameters like pH and temperature, ensuring compliance with Good Manufacturing Practices (GMP).
Biological Activity and Mechanistic Insights
Protein-Ligand Interactions
The compound’s amino alcohol moiety acts as a hydrogen bond donor-acceptor pair, enabling interactions with:
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Enzyme active sites: Binding to serine hydrolases via oxyanion hole stabilization.
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G-protein-coupled receptors (GPCRs): Partial agonism at adrenergic receptors due to structural mimicry of norepinephrine.
Table 2: Reported IC₅₀ Values
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| Monoamine oxidase A | 12.3 | Fluorometric |
| β₂-Adrenergic receptor | 0.89 | Radioligand binding |
| Acetylcholinesterase | 45.6 | Ellman’s method |
Metabolic Stability
In vitro studies using human liver microsomes reveal moderate metabolic stability (t₁/₂ = 32 minutes), with primary metabolites arising from:
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O-Demethylation: Catalyzed by CYP2D6.
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Oxidative deamination: Mediated by monoamine oxidases.
Applications in Medicinal Chemistry
Lead Optimization
Structural analogs of 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL have been explored for:
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Antidepressant activity: Serotonin-norepinephrine reuptake inhibition (SNRI) with reduced cardiovascular toxicity compared to venlafaxine.
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Antihypertensive effects: Selective α₁-adrenergic receptor antagonism in preclinical models.
Prodrug Design
The secondary alcohol serves as a prodrug anchor, enabling esterification with lipophilic groups to enhance blood-brain barrier permeability. For example, conjugation with palmitic acid increases brain-to-plasma ratio by 4.7-fold in rodent studies.
Comparison with Structural Analogs
Chloro vs. Fluoro Substitutions
Replacing the 2-chloro group with fluorine reduces logP from 1.8 to 1.2 but diminishes β-adrenergic receptor binding affinity by 60%, highlighting the chlorine atom’s role in hydrophobic interactions.
Methoxy Group Positioning
Moving the methoxy group from the 5- to 4-position alters metabolic pathways, increasing susceptibility to CYP3A4-mediated demethylation and reducing oral bioavailability in rat models.
Future Research Directions
Computational Modeling
Molecular dynamics simulations predict that N-methylation of the amino group could enhance receptor selectivity by reducing off-target interactions with monoamine transporters.
Green Chemistry Approaches
Exploring CO₂ utilization for carbamate formation (as in related amino alcohol systems ) may enable eco-friendly derivatization strategies for this compound.
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